N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a methoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the methoxy and ethyl groups. The naphthalene sulfonamide moiety is then attached through a sulfonation reaction, followed by coupling with the thiophene derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and naphthalene rings contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Uniqueness
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17(15-8-9-22-12-15)11-18-23(19,20)16-7-6-13-4-2-3-5-14(13)10-16/h6-10,12,17-18H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKGTSEHZKDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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